2-chloro-N-(2,4-dichloro-5-isopropoxyphenyl)benzenecarboxamide
Description
2-Chloro-N-(2,4-dichloro-5-isopropoxyphenyl)benzenecarboxamide is a halogenated benzamide derivative characterized by a chloro-substituted benzene ring linked via an amide bond to a 2,4-dichloro-5-isopropoxyphenyl group. This compound is structurally related to herbicidal agents, particularly chloroacetamides and benzamide derivatives, which inhibit critical enzymes in plant metabolic pathways . Its molecular formula is C₁₆H₁₃Cl₃NO₂, with a molar mass of approximately 377.6 g/mol (calculated from the formula). Synonyms include ZINC1392301 and AKOS005095536, reflecting its presence in chemical databases and commercial catalogs .
Properties
IUPAC Name |
2-chloro-N-(2,4-dichloro-5-propan-2-yloxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3NO2/c1-9(2)22-15-8-14(12(18)7-13(15)19)20-16(21)10-5-3-4-6-11(10)17/h3-9H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALLEGDFKZRNSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)NC(=O)C2=CC=CC=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,4-dichloro-5-isopropoxyphenyl)benzenecarboxamide typically involves the reaction of 2,4-dichloro-5-isopropoxyaniline with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,4-dichloro-5-isopropoxyphenyl)benzenecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds structurally similar to 2-chloro-N-(2,4-dichloro-5-isopropoxyphenyl)benzenecarboxamide exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate activity against mycobacterial, bacterial, and fungal strains, comparable to established antibiotics like isoniazid and ciprofloxacin . The mechanism of action often involves the inhibition of critical biological pathways in pathogens.
Anticancer Potential
The compound's derivatives have been investigated for their anticancer properties. A notable study synthesized a series of benzamide derivatives and evaluated their antiproliferative activity against various cancer cell lines. One derivative exhibited a GI50 value of 1.9 µM against pancreatic carcinoma cells, indicating potent anticancer activity . The mechanism involved cell cycle arrest and induction of apoptosis, highlighting the compound's potential as a therapeutic agent in oncology.
Agricultural Applications
Herbicidal Activity
Compounds related to this compound have been studied for their herbicidal properties. Their ability to inhibit photosynthetic electron transport in plants has been documented, suggesting potential applications in weed management . This property can be advantageous in formulating selective herbicides that target specific weed species while minimizing damage to crops.
Case Studies
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,4-dichloro-5-isopropoxyphenyl)benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Compounds
Key Observations :
- Backbone Diversity : The target compound and the benzamide in share an amide linkage but differ in substituent positioning and heterocyclic elements (pyridine vs. benzene). S-Metolachlor, an acetamide, lacks the aromatic ring system but shares chloro and alkoxy groups, which are critical for herbicidal activity .
- Halogenation : The target compound’s trichlorinated structure may enhance binding to hydrophobic enzyme pockets compared to dichlorinated analogs like S-Metolachlor.
Physical and Chemical Properties
Table 2: Comparative Physicochemical Properties
Analysis :
Table 3: Herbicidal Efficacy and Targets
Mechanistic Insights :
- However, its exact mechanism remains unconfirmed .
- S-Metolachlor’s higher efficacy (lower EC₅₀) may arise from its optimized chloro-alkoxy substituents, enhancing membrane permeability .
Biological Activity
2-chloro-N-(2,4-dichloro-5-isopropoxyphenyl)benzenecarboxamide, with the chemical formula and CAS number 338961-15-2, is a compound of interest due to its potential biological activities. The compound features multiple chlorine substituents and an isopropoxy group, which may influence its interaction with biological systems.
Research indicates that compounds similar to this compound often exhibit biological activities through various mechanisms, including:
- Inhibition of Enzymatic Activity : Many chlorinated compounds can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications.
- Antimicrobial Properties : Chlorinated organic compounds are known for their antimicrobial effects, making them candidates for further investigation in treating infections.
- Antineoplastic Effects : Some derivatives have shown promise in cancer treatment by inducing apoptosis in malignant cells.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial properties of chlorinated benzenes, revealing that derivatives with multiple chlorine substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The presence of the isopropoxy group may further modulate this activity.
- Cytotoxicity Assays : In vitro studies have demonstrated that chlorinated compounds can induce cytotoxic effects in various cancer cell lines. For instance, compounds structurally similar to this compound showed IC50 values in the micromolar range, indicating significant potential as anticancer agents.
- Enzyme Inhibition Studies : Research has shown that certain chlorinated compounds can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. This suggests a possible application in anti-inflammatory therapies.
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-chloro-N-(2,4-dichloro-5-isopropoxyphenyl)benzenecarboxamide, and how can reaction conditions be optimized to minimize byproducts?
- Methodological Answer : The synthesis typically involves coupling 2-chlorobenzoic acid derivatives with substituted anilines under nucleophilic acyl substitution conditions. Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .
- Catalyst use : DMAP or HOBt improves coupling efficiency .
- Temperature control : Maintaining 0–5°C during chlorination steps reduces side reactions (e.g., over-chlorination) .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- NMR : H and C NMR identify aromatic proton environments and confirm substituent positions (e.g., isopropoxy group at C5) .
- IR : Validate carbonyl (C=O, ~1680 cm) and chloro-group vibrations .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H] at m/z 403.98) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer :
- Enzyme inhibition : Use fluorometric assays targeting kinases or hydrolases, with IC determination via dose-response curves .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) at 10–100 µM concentrations .
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer :
- Variable temperature NMR : Resolve dynamic effects (e.g., rotational barriers in amide bonds) .
- X-ray crystallography : Definitive confirmation of stereochemistry and bond angles (e.g., dihedral angles between aromatic rings) .
- Cross-validation : Compare experimental IR/MS data with computational predictions (DFT) .
Q. What strategies mitigate conflicting bioactivity results across different cell lines or assay platforms?
- Methodological Answer :
- Standardized protocols : Adopt CLSI guidelines for cell culture (e.g., passage number, serum batch consistency) .
- Mechanistic studies : Use siRNA knockdown or CRISPR to isolate target pathways and reduce off-target noise .
- Meta-analysis : Pool data from multiple assays (e.g., enzymatic vs. cellular) to identify outlier methodologies .
Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?
- Methodological Answer :
- DFT calculations : Simulate reaction pathways (e.g., chlorination energetics) using Gaussian or ORCA software .
- Molecular dynamics : Model solvent effects on intermediate stability (e.g., solvation shells in DMSO vs. THF) .
- Validation : Compare predicted activation energies with experimental kinetic data (Arrhenius plots) .
Q. What experimental designs address low yield in large-scale synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial designs to optimize variables (e.g., stoichiometry, temperature gradients) .
- Continuous flow systems : Reduce decomposition by minimizing residence time at high temperatures .
- Byproduct analysis : Employ LC-MS to identify and quantify impurities (e.g., di-chlorinated derivatives) .
Notes on Data Contradiction and Theoretical Frameworks
- Guiding Principle : Link experimental outcomes to theoretical models (e.g., Hammett constants for substituent effects on reactivity) .
- Conflict resolution : When bioactivity data conflicts with computational predictions, re-evaluate force field parameters or assay conditions (e.g., pH, redox state) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
